molecular formula C34H34N4O B12450497 (3Z)-1-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-3-[(4-ethylphenyl)imino]-1,3-dihydro-2H-indol-2-one

(3Z)-1-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-3-[(4-ethylphenyl)imino]-1,3-dihydro-2H-indol-2-one

Cat. No.: B12450497
M. Wt: 514.7 g/mol
InChI Key: GWYGXYRGDMJFQI-UHFFFAOYSA-N
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Description

(3Z)-1-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-3-[(4-ETHYLPHENYL)IMINO]INDOL-2-ONE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-3-[(4-ETHYLPHENYL)IMINO]INDOL-2-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of the Piperazine Moiety: This step involves the reaction of the indole derivative with piperazine, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

    Addition of the Diphenylmethyl Group: This can be done through a nucleophilic substitution reaction, where the piperazine nitrogen attacks a diphenylmethyl halide.

    Formation of the Imino Group: The final step involves the condensation of the indole derivative with an appropriate aldehyde or ketone to form the imino group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-3-[(4-ETHYLPHENYL)IMINO]INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting imino groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halides, alkoxides, and other nucleophiles in the presence of suitable solvents and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, given its ability to interact with various biomolecules.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Industrial Applications: It could be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (3Z)-1-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-3-[(4-ETHYLPHENYL)IMINO]INDOL-2-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-1-{[4-(BENZYLOXY)PIPERAZIN-1-YL]METHYL}-3-[(4-METHYLPHENYL)IMINO]INDOL-2-ONE
  • (3Z)-1-{[4-(PHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-3-[(4-PROPYLPHENYL)IMINO]INDOL-2-ONE

Uniqueness

(3Z)-1-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-3-[(4-ETHYLPHENYL)IMINO]INDOL-2-ONE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in applications where precise molecular interactions are required.

Properties

Molecular Formula

C34H34N4O

Molecular Weight

514.7 g/mol

IUPAC Name

1-[(4-benzhydrylpiperazin-1-yl)methyl]-3-(4-ethylphenyl)iminoindol-2-one

InChI

InChI=1S/C34H34N4O/c1-2-26-17-19-29(20-18-26)35-32-30-15-9-10-16-31(30)38(34(32)39)25-36-21-23-37(24-22-36)33(27-11-5-3-6-12-27)28-13-7-4-8-14-28/h3-20,33H,2,21-25H2,1H3

InChI Key

GWYGXYRGDMJFQI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)CN4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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